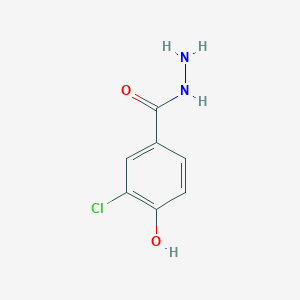

3-氯-4-羟基苯甲酰肼

描述

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4-hydroxybenzohydrazide involves condensation reactions between corresponding benzaldehydes and hydrazides. For example, the synthesis of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide was achieved through the condensation of 3-bromo-5-chloro-2-hydroxybenzaldehyde and 2-methoxybenzohydrazide, highlighting the planarity and intramolecular hydrogen bonding characteristic of these molecules (Hou, 2009).

Molecular Structure Analysis

The molecular structure of benzohydrazides, including those related to 3-Chloro-4-hydroxybenzohydrazide, often exhibits planarity with minimal dihedral angles between benzene rings, indicating a tendency for π-π stacking and intramolecular hydrogen bonding. For instance, the E configuration around the C=N double bond and the planarity contribute to the stability and reactivity of these compounds (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

Benzohydrazides undergo various chemical reactions, including condensation, to form complex structures. Their reactivity is influenced by the substituents on the benzene rings, which can lead to the formation of intricate hydrogen bonding networks and metal complexes, enhancing their applications in catalysis and material science (Saydam & Yılmaz, 2006).

科学研究应用

合成和结构分析

研究重点放在合成各种苯甲酰肼衍生物,包括类似于3-氯-4-羟基苯甲酰肼的化合物。例如,合成N′-[4-(二甲氨基)苯甲醛基]-3-羟基苯甲酰肼涉及将4-二甲氨基苯甲醛与3-羟基苯甲酸肼反应,导致分子通过分子间氢键相连,形成结晶结构中的层 (Nie, 2008)。

此外,通过量子化学方法和光谱数据研究了4-羟基苯甲酰肼衍生物的构象行为和结构特征。这些研究对于理解这类化合物的分子几何和电子性质至关重要 (Arjunan et al., 2013)。

催化和生物应用

一些研究探讨了使用羟基苯甲酰肼衍生物合成金属配合物,展示了它们在催化应用中的潜力。例如,从氯代羟基苯甲酰肼合成了水溶性氯桥双核和单核铜(II)配合物,显示出与DNA和蛋白质的相互作用,以及对癌细胞系的显著细胞毒活性 (Thirunavukkarasu等, 2018)。

在制药研究中,羟基苯甲酰肼衍生物已被评估其降压活性,在这一领域显示出显著潜力。对这些化合物的3D-QSAR研究提供了关于它们的构效关系的见解,指导了有效降压药物的设计 (Bhole & Bhusari, 2011)。

环境应用

3-氯-4-羟基苯甲酰肼及其衍生物已在环境科学中进行研究,特别是在关注氯代芳香化合物降解的研究中。例如,研究了氯苯甲酸在紫外辐射下的降解,以了解水处理过程中污染物去除的机制 (Crosby & Leitis, 1969)。

探索了γ辐照诱导的废水中氯代芳香化合物如3-氯-4-羟基苯甲酸的降解,揭示了污染物分解机制和在废水处理中的潜在应用 (Chu & Wang, 2016)。

作用机制

Mode of Action

The mode of action of 3-Chloro-4-hydroxybenzohydrazide involves its interaction with its targets. It is known that hydrazones can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . This might give some insight into the potential interactions of 3-Chloro-4-hydroxybenzohydrazide with its targets.

Biochemical Pathways

It is known that hydrazones can participate in reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.

属性

IUPAC Name |

3-chloro-4-hydroxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-3-4(7(12)10-9)1-2-6(5)11/h1-3,11H,9H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUNVMQWBRYTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)

![N,1-bis(furan-2-ylmethyl)-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498087.png)

![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)

![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)

![5-(4-ethoxyphenyl)-2-((2-fluorobenzyl)thio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2498091.png)

![(3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2498092.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2498100.png)

![7-Chloro-1-(4-methoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498102.png)